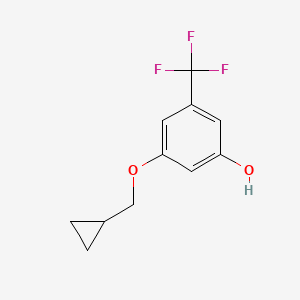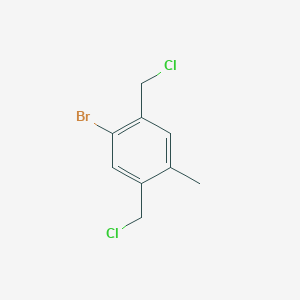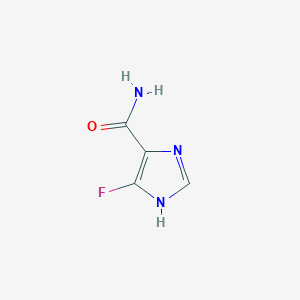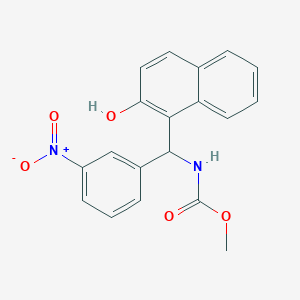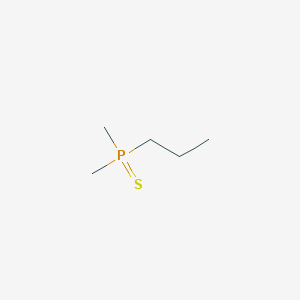
Dimethyl(propyl)sulfanylidene-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl-propyl-sulfanylidene-phosphorane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a sulfur atom and three carbon atoms. This compound belongs to the class of phosphoranes, which are known for their unique chemical properties and reactivity. Phosphoranes are widely studied in organic chemistry due to their role in various chemical reactions, including the Wittig reaction, which is used to form carbon-carbon double bonds.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl-propyl-sulfanylidene-phosphorane can be synthesized through several methods. One common approach involves the reaction of a phosphine with a sulfur-containing compound under controlled conditions. For example, the reaction of triphenylphosphine with sulfur in the presence of a base can yield the desired phosphorane. The reaction conditions typically include moderate temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of dimethyl-propyl-sulfanylidene-phosphorane often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to obtain the compound in high purity. The choice of reagents and reaction conditions can be optimized to maximize yield and minimize by-products .
化学反应分析
Types of Reactions
Dimethyl-propyl-sulfanylidene-phosphorane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to phosphines or phosphine oxides.
Substitution: The compound can participate in substitution reactions, where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as alkyl halides or aryl halides .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of dimethyl-propyl-sulfanylidene-phosphorane can yield dimethyl-propyl-sulfoxide or dimethyl-propyl-sulfone .
科学研究应用
Dimethyl-propyl-sulfanylidene-phosphorane has several applications in scientific research:
作用机制
The mechanism of action of dimethyl-propyl-sulfanylidene-phosphorane involves its ability to form stable intermediates with various substrates. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the sulfur atom, which can stabilize the transition state and facilitate the formation of new chemical bonds .
相似化合物的比较
Similar Compounds
Similar compounds to dimethyl-propyl-sulfanylidene-phosphorane include other phosphoranes such as triphenylphosphorane and dimethyl-ethyl-sulfanylidene-phosphorane .
Uniqueness
Dimethyl-propyl-sulfanylidene-phosphorane is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis .
属性
CAS 编号 |
13639-66-2 |
|---|---|
分子式 |
C5H13PS |
分子量 |
136.20 g/mol |
IUPAC 名称 |
dimethyl-propyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C5H13PS/c1-4-5-6(2,3)7/h4-5H2,1-3H3 |
InChI 键 |
MVEUHSNCWIEEOV-UHFFFAOYSA-N |
规范 SMILES |
CCCP(=S)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


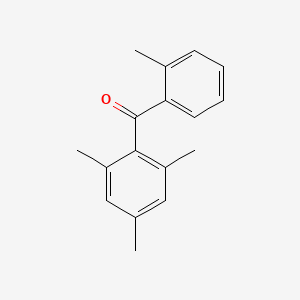
![Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate](/img/structure/B13988744.png)

![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988752.png)


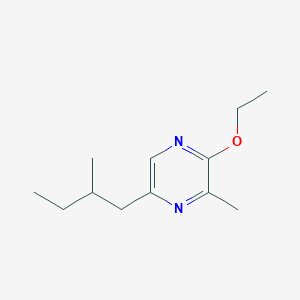
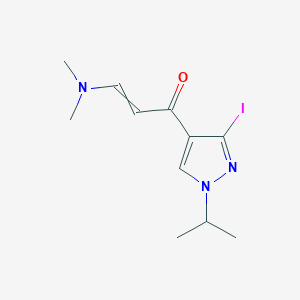
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988795.png)
